molecular formula C5H3BrN4 B571767 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251033-27-8

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B571767
CAS RN: 1251033-27-8
M. Wt: 199.011
InChI Key: OHDYDXVLQKCZRK-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a synthetic intermediate used in the synthesis of Rynaxypyr . It is a derivative of pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine serves as a key intermediate in the synthesis of various biologically active derivatives. These derivatives have been explored for their potential as therapeutic agents due to their structural similarity to purine bases .

Anticancer Activity

This compound has been utilized in the synthesis of derivatives that exhibit anticancer activity. Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cell lines, making them promising candidates for cancer treatment .

Antibacterial Agents

Derivatives of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine have been tested against various bacterial strains. Studies indicate that these compounds possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is structurally similar to adenosine triphosphate (ATP), making it suitable for the design of kinase inhibitors. These inhibitors can regulate cell signaling pathways, which is crucial in disease treatment and prevention .

Chemical Synthesis and Drug Development

In chemical synthesis, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a valuable building block for the development of new drugs. Its halogenated structure allows for further functionalization, leading to a wide range of pharmaceutical applications .

Future Directions

The future directions for the research and development of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are promising. They have potential for further exploration as TRK inhibitors , and some of them have shown significant anti-proliferative activities .

properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYDXVLQKCZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705388
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1251033-27-8
Record name 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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